

# Application Notes and Protocols for Flupyr-sulfuron-methyl Formulation Development

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## Compound of Interest

Compound Name: *Flupyr-sulfuron-methyl*

Cat. No.: B1329956

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These application notes provide a comprehensive guide for the development of **Flupyr-sulfuron-methyl** formulations for research purposes. The included protocols detail the preparation and quality control of common formulation types, such as Water-Dispersible Granules (WG) and Suspension Concentrates (SC).

## Introduction to Flupyr-sulfuron-methyl

**Flupyr-sulfuron-methyl** is a selective, post-emergence sulfonylurea herbicide used for the control of grass and broadleaf weeds in cereal crops.<sup>[1][2]</sup> Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.<sup>[3]</sup> For research applications, developing stable and effective formulations is critical for accurate and reproducible experimental results.

## Physicochemical Properties

A summary of the key physicochemical properties of **Flupyr-sulfuron-methyl** is presented in Table 1. This information is crucial for selecting appropriate formulation strategies and analytical methods.

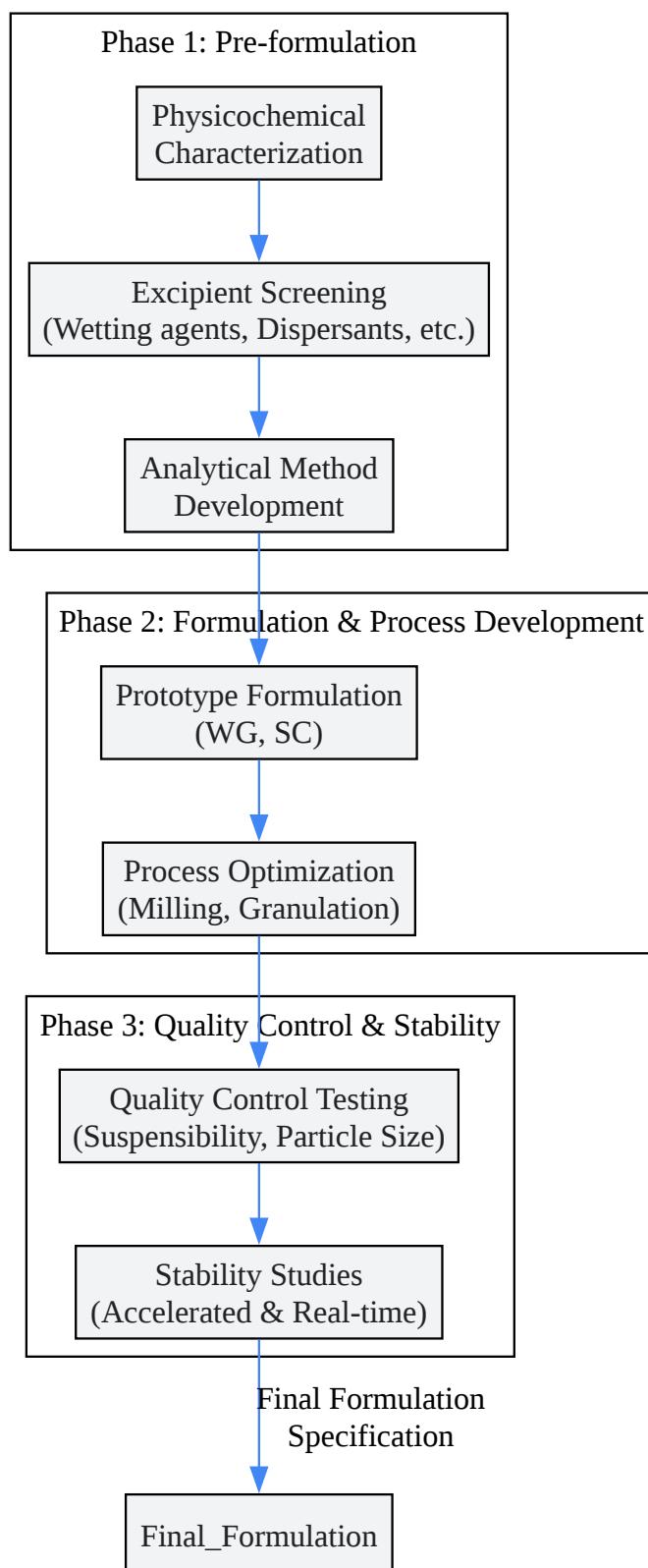
Property	Value	Reference
Molecular Formula	$C_{15}H_{14}F_3N_5O_7S$	[4]
Molecular Weight	465.4 g/mol	[4]
Appearance	White powder	[3]
Water Solubility	Moderately soluble (increases with pH)	[2][5]
Solubility in Organic Solvents	Soluble in methanol and acetone; slightly soluble in water.	[3]

Note: **Flupyrulfuron-methyl** is often used as its sodium salt (**Flupyrulfuron-methyl-sodium**) to enhance water solubility and stability in formulations.[2][6]

## Formulation Development Strategy

The selection of a formulation type depends on the intended application, desired handling characteristics, and the physicochemical properties of the active ingredient. For **Flupyrulfuron-methyl**, Water-Dispersible Granules (WG) and Suspension Concentrates (SC) are common and effective choices.[7][8][9]

A general workflow for formulation development is illustrated in the following diagram.

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Caption: A logical workflow for the development of herbicide formulations.

## Experimental Protocols

### Protocol for Water-Dispersible Granule (WG) Formulation

Water-dispersible granules are a solid, non-dusty formulation that disperses or dissolves quickly when added to water in the spray tank.[8][9]

Materials:

- **Flupyrifluron-methyl** (active ingredient)
- Wetting agent (e.g., Sodium dodecyl sulfate)
- Dispersing agent (e.g., Lignosulfonate)
- Binder (e.g., Polyvinylpyrrolidone)
- Filler/Carrier (e.g., Kaolin or precipitated silica)
- Deionized water

Exemplary WG Formulation Composition:

Component	Concentration (% w/w)
Flupyrifluron-methyl	50 - 75
Wetting Agent	1 - 5
Dispersing Agent	5 - 15
Binder	1 - 5
Filler	To 100

Procedure:

- Milling and Blending:

- Accurately weigh all dry components.
- Thoroughly blend the active ingredient, wetting agent, dispersing agent, and filler in a suitable blender until a homogenous powder is obtained.
- Mill the powder mixture to a fine particle size (typically <10 µm) using an air-jet mill or similar equipment.
- Granulation:
  - Transfer the milled powder to a low-shear granulator.
  - Slowly add a fine spray of deionized water (containing the dissolved binder) while mixing until granules of the desired size are formed. The amount of water is critical and typically ranges from 15-25% of the dry powder weight.
- Drying:
  - Dry the wet granules in a fluid bed dryer at a controlled temperature (e.g., 50-60 °C) until the moisture content is below 2%.
- Sieving:
  - Sieve the dried granules to obtain a uniform particle size distribution, typically between 150 and 850 microns.[5][10]

## Protocol for Suspension Concentrate (SC) Formulation

Suspension concentrates are stable dispersions of solid active ingredients in a liquid, typically water.[7][11]

Materials:

- **Flupyrusulfuron-methyl** (active ingredient)
- Wetting agent (e.g., Alkyl polyglucoside)
- Dispersing agent (e.g., Polycarboxylate ether)

- Antifreeze agent (e.g., Propylene glycol)
- Thickener (e.g., Xanthan gum)
- Antifoaming agent (e.g., Silicone-based emulsion)
- Biocide (e.g., Proxel GXL)
- Deionized water

Exemplary SC Formulation Composition:

Component	Concentration (% w/w)
Flupyrulfuron-methyl	20 - 40
Wetting/Dispersing Agents	5 - 10
Antifreeze Agent	5 - 10
Thickener	0.1 - 0.5
Antifoaming Agent	0.1 - 0.5
Biocide	0.1 - 0.2
Deionized Water	To 100

Procedure:

- Aqueous Phase Preparation:
  - In a mixing vessel, dissolve the antifreeze agent, wetting agent, and dispersing agent in the majority of the deionized water.
  - Prepare a pre-gel of the thickener in a small portion of water and add it to the aqueous phase with stirring.
- Milling:

- Slowly add the **Flupyrulfuron-methyl** powder to the stirred aqueous phase to form a slurry.
- Mill the slurry using a bead mill to achieve a fine and uniform particle size distribution (typically  $x_{50}$  of 1-5  $\mu\text{m}$ ).[\[12\]](#)
- Final Formulation:
  - Transfer the milled suspension to a mixing tank.
  - Add the antifoaming agent and biocide under gentle agitation.
  - Add the remaining water to adjust to the final volume and continue to mix until a homogenous suspension is obtained.

## Quality Control Protocols

Standardized quality control tests are essential to ensure the physical and chemical stability and performance of the developed formulations.

### Determination of Active Ingredient Content (HPLC)

This method is for the quantification of **Flupyrulfuron-methyl** in the prepared formulations.

#### Instrumentation and Conditions:

- HPLC System: With UV detector
- Column: C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5  $\mu\text{m}$ )
- Mobile Phase: Acetonitrile and water (with 0.1% formic acid), gradient or isocratic elution may be used.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 230 nm
- Injection Volume: 10  $\mu\text{L}$

**Procedure:**

- Standard Preparation: Prepare a series of standard solutions of analytical grade **Flupyrifluron-methyl** in the mobile phase.
- Sample Preparation:
  - WG Formulation: Accurately weigh an amount of granules equivalent to a known concentration of the active ingredient, dissolve in the mobile phase, and filter.
  - SC Formulation: Accurately weigh an amount of the suspension, dilute with the mobile phase, and filter.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the peak areas.
- Calculation: Quantify the **Flupyrifluron-methyl** content in the samples by comparing the peak areas with the calibration curve generated from the standards.

## **Suspensibility Test (for WG and SC Formulations)**

This test determines the ability of the formulation to remain suspended in water. The CIPAC MT 184 method is a standard procedure.[13]

**Procedure:**

- Prepare a suspension of the formulation in standard hard water at a defined concentration in a 250 mL graduated cylinder.
- Invert the cylinder 30 times and allow it to stand undisturbed for 30 minutes at a constant temperature.
- Carefully siphon off the top 225 mL (9/10ths) of the suspension.
- Determine the concentration of the active ingredient in the remaining 25 mL (1/10th) by HPLC or gravimetrically after evaporation of the solvent.
- Calculate the suspensibility percentage.

## Storage Stability

Accelerated storage stability studies are performed to predict the shelf-life of the formulation.

[14]

Procedure:

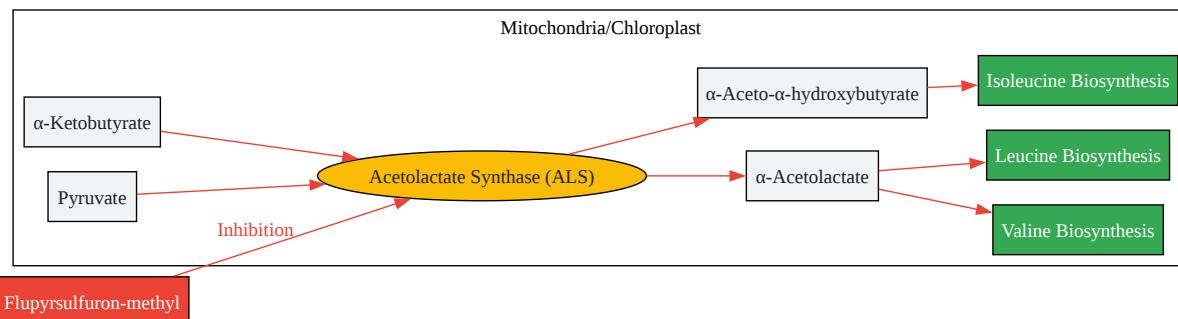
- Store samples of the formulation in their intended packaging at an elevated temperature (e.g., 54 °C for 14 days, as per CIPAC MT 46.3).[15]
- After the storage period, analyze the samples for active ingredient content, suspensibility, and other relevant physical properties.
- Compare the results with those of a sample stored at ambient temperature.

Summary of Key Quality Control Tests:

Parameter	Method	Acceptance Criteria (Typical)
Active Ingredient Content	HPLC	98 - 102% of labeled content
Suspensibility	CIPAC MT 184	> 80%
Wettability (for WG)	CIPAC MT 53	< 1 minute
Particle Size Distribution	Laser Diffraction	$x_{50}$ : 1-5 $\mu$ m (SC), 150-850 $\mu$ m (WG)
pH	pH meter	5 - 8
Storage Stability (Accelerated)	CIPAC MT 46.3	No significant degradation or change in physical properties

## Mode of Action: ALS Inhibition

**Flupyrasulfuron-methyl** inhibits the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[3] This enzyme catalyzes the first step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.



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